molecular formula C6H5N5O2 B1683600 Xanthopterin CAS No. 119-44-8

Xanthopterin

Cat. No.: B1683600
CAS No.: 119-44-8
M. Wt: 179.14 g/mol
InChI Key: VURKRJGMSKJIQX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Xanthopterin, a non-conjugated pteridine compound, primarily targets lymphocytes . Lymphocytes are a type of white blood cell that plays a crucial role in the immune response. This compound inhibits the growth of lymphocytes produced by concanavalin .

Mode of Action

This compound interacts with its targets, the lymphocytes, by inhibiting their growth . This interaction results in changes in the lymphocyte population, potentially affecting the immune response.

Biochemical Pathways

This compound is involved in the pteridine metabolic pathway . It is the end product of a non-conjugated pteridine compound . Small microorganisms convert it into folic acid , which is essential for the synthesis of DNA and RNA. This conversion affects various biochemical pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

It is known that this compound is present in the urine of mammals , indicating that it is excreted through the renal system

Result of Action

The primary molecular effect of this compound’s action is the inhibition of lymphocyte growth . This can result in changes in the immune response. At the cellular level, this compound may cause renal growth and hypertrophy in rats . High levels of this compound were found in patients with liver disease and hemolysis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been suggested that the Oriental hornet uses this compound as a light-harvesting molecule to transform light into electrical energy . This suggests that light intensity could influence the efficacy and stability of this compound. This remains an active and controversial area of scientific research .

Biochemical Analysis

Biochemical Properties

Xanthopterin plays a significant role in biochemical reactions. It inhibits RNA synthesis

Cellular Effects

This compound has been shown to have a significant impact on cellular processes. It causes a reduction in mitochondrial activity

Molecular Mechanism

It is known to inhibit RNA synthesis

Temporal Effects in Laboratory Settings

It is known that this compound shows a significant reduction in mitochondrial activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to cause renal growth and hypertrophy in rats

Metabolic Pathways

It is known to inhibit RNA synthesis

Transport and Distribution

It is known to inhibit RNA synthesis

Subcellular Localization

It is known to inhibit RNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthopterin typically involves the condensation of 2,5-diamino-6-methylamino-3H-pyrimidin-4-one with ethyl glyoxalate, followed by hydroxymethylation using methanol and ammonium peroxydisulfate . Another method involves the condensation of the same pyrimidinone with ethyl pyruvate, followed by bromination and hydroxylation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Xanthopterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized pteridine derivatives, while reduction can yield reduced forms of this compound.

Comparison with Similar Compounds

Xanthopterin is part of the pteridine family, which includes several similar compounds:

Uniqueness: this compound is unique due to its dual role in pigmentation and potential light-harvesting properties. Its conversion to folic acid by microorganisms also sets it apart from other pteridines .

Biological Activity

Xanthopterin is a naturally occurring pteridine compound that plays a significant role in various biological systems. This article explores its biological activities, including its functions in pigmentation, metabolism, and potential therapeutic applications.

Overview of this compound

This compound is a yellow pigment found in various organisms, including insects and amphibians. It is a derivative of pteridine and is known for its role in pigmentation and as a metabolic intermediate. The compound has been studied for its potential antioxidant properties and its involvement in various physiological processes.

Biological Functions

1. Pigmentation:
this compound contributes to the coloration of many insects, particularly in the family Pieridae (butterflies). It is responsible for the bright yellow coloration seen in some species, which can serve as a warning signal to predators or play a role in thermoregulation. Studies have shown that this compound is stored in the cuticular scales of these insects, influencing their visual appearance and possibly their mating behaviors .

2. Metabolism:
this compound is involved in nitrogen metabolism. It has been identified as an end-product of certain metabolic pathways in insects and mammals. For instance, research indicates that this compound levels can increase with dietary folic acid intake, suggesting a link between pteridine metabolism and nutrient absorption .

3. Antioxidant Activity:
Recent studies have highlighted the potential antioxidant properties of this compound. It may help mitigate oxidative stress by scavenging free radicals, which could be beneficial in various pathological conditions, including muscular dystrophy where oxidative stress plays a significant role .

Case Studies

  • This compound in Insect Pigmentation:
    A study on the Oriental hornet (Vespa orientalis) demonstrated that this compound is crucial for the formation of yellow pigment granules in the cuticle. These granules increase light absorption over time, providing protection against UV radiation .
  • Pteridine Metabolism:
    In a study examining the effects of folic acid on pteridine levels, researchers found that extracellular this compound concentrations significantly increased after folic acid dosing in cultured cells. This suggests that this compound may play a role in cellular responses to dietary changes .
  • Oxidative Stress in Muscular Dystrophy:
    A study measuring urinary isothis compound levels indicated that xanthine oxidase activity is elevated in patients with Duchenne muscular dystrophy (DMD). This elevation correlates with increased oxidative stress markers, suggesting that this compound could serve as a biomarker for disease progression .

Data Tables

Study Organism Finding Reference
1Vespa orientalisIncreased absorption of UV light due to this compound granules
2Various cellsElevated extracellular this compound post-folic acid dosing
3DMD patientsHigher urinary isothis compound levels correlate with disease severity

Properties

IUPAC Name

2-amino-3,5-dihydropteridine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURKRJGMSKJIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)NC(=N2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152282
Record name Xanthopterin
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Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-44-8
Record name Xanthopterin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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